Cyclophilin A Inhibition: Functional Consequences of an N-Methyl-D-Alanine Modification
The compound contains an N-methyl-D-alanine residue at a position analogous to the 8-position of Cyclosporin A. Research on related analogs shows that this specific N-alkylation can dramatically alter target affinity [1]. While direct data for this compound is unavailable, a highly analogous modification (N-alkylation of d-Ala8) in CsA resulted in a product with 'significantly reduced affinity for Cyp' compared to CsA, yet its immunosuppressive effects remained similar [2]. This decoupling of binding affinity from downstream functional effect is a key differentiation point for procurement, as it indicates a distinct mechanistic profile not seen with unmodified CsA.
| Evidence Dimension | Target Binding Affinity (Qualitative) |
|---|---|
| Target Compound Data | No direct quantitative data available. |
| Comparator Or Baseline | N-hydroxyalkylated CsA analog modified at d-Ala8 |
| Quantified Difference | Not quantifiable for the target compound; comparator showed 'significantly reduced affinity'. |
| Conditions | Biochemical assay for Cyclophilin binding (in vitro). |
Why This Matters
It suggests the compound may offer a functional profile distinct from parent cyclosporins, justifying its use as a specialized tool compound for probing non-canonical mechanisms of action.
- [1] Kallen, J., Mikol, V., Quesniaux, V. F., Walkinshaw, M. D., Schneider-Scherzer, E., Schörgendorfer, K., ... & Fliri, H. G. (1998). Cyclosporins: recent developments in biosynthesis, pharmacology and biology, and clinical applications. *Biotechnology Annual Review*, 4, 159-204. View Source
- [2] Prell, E., Kahlert, V., Ohlenschläger, O., Melesina, J., Schumann, M., Lücke, C., ... & Malešević, M. (2018). Synthesis and biochemical evaluation of two novel N-hydroxyalkylated cyclosporin A analogs. *Organic & Biomolecular Chemistry*, 16(30), 5491-5503. View Source
